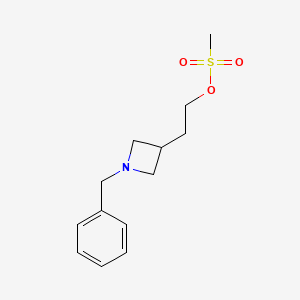
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring and an ethyl methanesulfonate group attached to the carbon atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylazetidin-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.
Hydrolysis: The methanesulfonate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted azetidines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid.
Reduction Reactions: Products include toluene.
Hydrolysis: The major product is 1-benzylazetidin-3-ol.
Aplicaciones Científicas De Investigación
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate involves its interaction with biological molecules such as enzymes and receptors. The methanesulfonate group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylazetidin-3-yl)methanamine dihydrochloride: Similar structure but with an amine group instead of the methanesulfonate group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: Contains an ethylsulfonyl group and a nitrile group.
Ethyl methanesulfonate: Similar methanesulfonate group but lacks the azetidine ring.
Uniqueness
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate is unique due to the presence of both the benzyl group and the methanesulfonate group attached to the azetidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
2-(1-benzylazetidin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)17-8-7-13-10-14(11-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clave InChI |
QKYIQIZVOWCUHN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1CN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
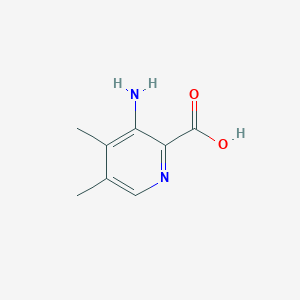
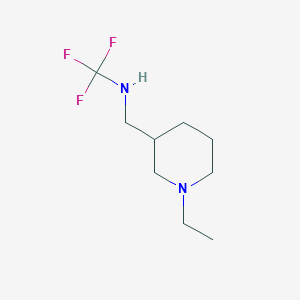
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
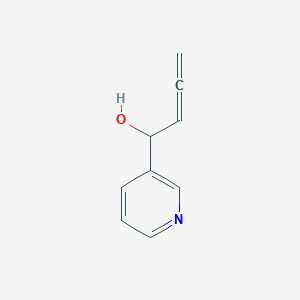
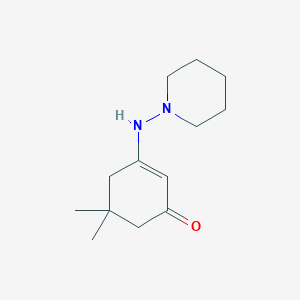
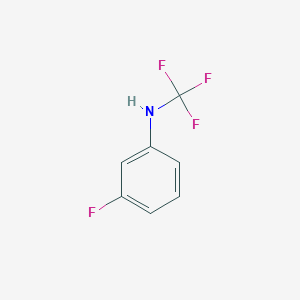
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)

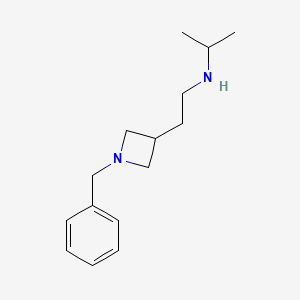
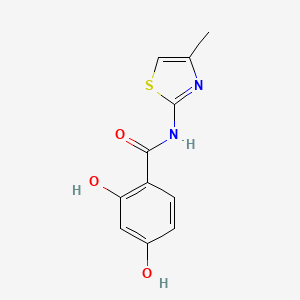
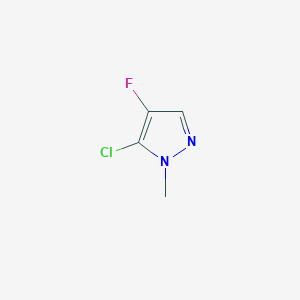
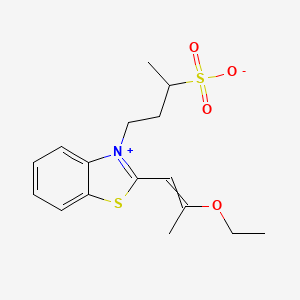
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
